molecular formula C7H6FNO4S B1444398 2-Fluoro-4-sulfamoylbenzoic acid CAS No. 714968-42-0

2-Fluoro-4-sulfamoylbenzoic acid

Cat. No. B1444398
CAS RN: 714968-42-0
M. Wt: 219.19 g/mol
InChI Key: RCMQDKXOHFOYQE-UHFFFAOYSA-N
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Description

2-Fluoro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 . It is a white powder and its IUPAC name is 4-(aminosulfonyl)-2-fluorobenzoic acid .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-sulfamoylbenzoic acid is 1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-sulfamoylbenzoic acid is a white powder . It has a molecular weight of 219.19 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-Fluoro-4-sulfamoylbenzoic acid is a valuable compound in medicinal chemistry due to its potential role as a building block for the synthesis of various pharmacologically active molecules. Its sulfamoyl group is similar to that found in many diuretics and antihypertensive agents, suggesting its utility in the development of new therapeutic agents .

Biochemical Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that recognize sulfonamide or benzoic acid substrates. It may serve as a competitive inhibitor or a structural analog to investigate the active sites of these enzymes .

Agricultural Chemistry

The sulfamoyl group present in 2-Fluoro-4-sulfamoylbenzoic acid is structurally related to many herbicides and pesticides. Research in this field could explore its potential as a precursor or an active ingredient in developing new agrochemicals .

Environmental Science

This compound’s potential environmental applications might include its use as a chemical marker or tracer due to its unique fluorine substitution, which can be detected at low concentrations. It could also be studied for its environmental fate and transport properties .

Industrial Applications

In industrial chemistry, 2-Fluoro-4-sulfamoylbenzoic acid can be utilized as an intermediate in the synthesis of more complex compounds. Its benzoic acid moiety is a common precursor in the production of polymers, dyes, and resins .

Pharmacology Research

The compound’s sulfamoyl group is a feature of many drugs, such as furosemide, a loop diuretic. Research in pharmacology could focus on the synthesis of novel compounds with diuretic, carbonic anhydrase inhibitory, or hypoglycemic activities .

Safety and Hazards

The safety information for 2-Fluoro-4-sulfamoylbenzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Mechanism of Action

Target of Action

Sulfamoylbenzoic acid derivatives are known to interact with carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate.

Mode of Action

It can be inferred from the known actions of sulfamoylbenzoic acid derivatives that this compound may inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially alter the balance of carbon dioxide and bicarbonate in the body, affecting various physiological processes.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name

2-fluoro-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQDKXOHFOYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

714968-42-0
Record name 2-fluoro-4-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluoro-4-methyl-benzenesulfonamide (prepared above) in 50 mL of water was added sodium carbonate (0.53 g, 5 mmol) and potassium permanganate (3.16 g, 20 mmol) portionwise over three hours at 50˜60° C. The resulting mixture was stirred for further 8 hours at this temperature before 0.2 mL of formic acid was added to quench the excess of potassium permanganate. The mixture was then filtered through celite while it was still hot and further washed with the hot water. The filtrate was concentrated to ˜30 mL and adjusted to pH 9˜10. The filtration was applied again to remove non-oxidized starting material. The final filtrate was acidified with HCl (conc.) to ˜pH 1 and 4-(aminosulfonyl)-2-fluorobenzoic acid was precipitated and collected by filtration as white solid (1.10 g, 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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